tert-Butyl (4-hydroxybutyl)(methyl)carbamate
Overview
Description
tert-Butyl (4-hydroxybutyl)(methyl)carbamate is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Scientific Research Applications
tert-Butyl (4-hydroxybutyl)(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and intermediates.
Safety and Hazards
The compound is classified under the GHS06 pictogram, with the signal word "Danger" . The hazard statement is H301, and the precautionary statements are P301+P310 . This indicates that the compound is toxic if swallowed, and in case of swallowing, one should immediately call a poison center or doctor .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-hydroxybutyl)(methyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 4-hydroxybutyl bromide under basic conditions. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-hydroxybutyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxybutyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-hydroxybutyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl benzyl (4-iodobutyl)carbamate
Uniqueness
tert-Butyl (4-hydroxybutyl)(methyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for a wide range of applications compared to its similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPKFIHBBILFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564738 | |
Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99207-32-6 | |
Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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